4,5-Dichloropyridine-2-carbonitrile
CAS No.: 1335055-88-3
Cat. No.: VC6237313
Molecular Formula: C6H2Cl2N2
Molecular Weight: 173
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1335055-88-3 |
|---|---|
| Molecular Formula | C6H2Cl2N2 |
| Molecular Weight | 173 |
| IUPAC Name | 4,5-dichloropyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |
| Standard InChI Key | OACXOZJVEKPFJK-UHFFFAOYSA-N |
| SMILES | C1=C(N=CC(=C1Cl)Cl)C#N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
4,5-Dichloropyridine-2-carbonitrile belongs to the pyridinecarbonitrile family, featuring a six-membered aromatic ring with two chlorine substituents and a nitrile functional group. Key structural identifiers include:
The planar pyridine ring ensures aromatic stability, while the electron-withdrawing chlorine and nitrile groups influence reactivity, particularly in electrophilic substitution and nucleophilic addition reactions .
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 172.96678 | 127.0 |
| [M+Na]⁺ | 194.94872 | 142.0 |
| [M+NH₄]⁺ | 189.99332 | 133.2 |
| [M-H]⁻ | 170.95222 | 122.2 |
These CCS values, derived from computational models, aid in mass spectrometry-based identification by predicting ion mobility .
Isomerism and Related Compounds
The positional isomer 4,6-dichloropyridine-2-carbonitrile (CAS 40314-71-4) shares the same molecular formula but differs in chlorine placement, leading to distinct electronic and steric profiles . Comparative studies suggest that 4,5-dichloro substitution may enhance electrophilic reactivity at the 3-position due to reduced steric hindrance compared to the 4,6-isomer .
Synthesis and Manufacturing
Synthetic Routes
While direct methods for synthesizing 4,5-dichloropyridine-2-carbonitrile are sparsely documented, analogous pathways for chlorinated pyridinecarbonitriles provide plausible strategies:
Chlorination of Pyridinecarbonitrile Precursors
A common approach involves the chlorination of 2-cyanopyridine derivatives. For example, 4-chloropyridine-2-carboxamide can be converted to 4-chloropyridine-2-carbonitrile via dehydration with trifluoroacetic anhydride and triethylamine . Adapting this method, dichlorination could be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Cyclization Reactions
Reactivity and Chemical Transformations
Nucleophilic Substitution
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr). The nitrile group at the 2-position directs incoming nucleophiles to the 3- and 6-positions, while chlorine atoms at 4 and 5 further modulate reactivity . For instance, reaction with thiols could yield mercaptopyridine derivatives, as observed in studies of 2-mercaptonicotinonitriles .
Metal-Catalyzed Couplings
Applications in Pharmaceutical and Material Science
Drug Discovery
Chlorinated pyridinecarbonitriles are pivotal in developing kinase inhibitors and antimicrobial agents. The nitrile group often participates in hydrogen bonding with target proteins, while chlorine atoms enhance lipophilicity and metabolic stability . Specific applications remain underexplored for 4,5-dichloropyridine-2-carbonitrile, but its structural analogs show promise in oncology and infectious disease research.
Coordination Chemistry
The nitrile moiety can act as a ligand for transition metals, forming complexes with potential catalytic or photoluminescent properties. For example, copper(I) complexes of similar nitriles exhibit luminescence quenching effects applicable to sensor technologies .
Future Research Directions
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Synthetic Optimization: Developing regioselective dichlorination methods to improve yield and purity.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Computational Studies: Density functional theory (DFT) calculations to predict reaction mechanisms and electronic properties.
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